RB-042 HCl

Sphingosine Kinase Isoform Selectivity Enzyme Inhibition

Research on sphingosine kinase (SK) biology is often confounded by isoform-selective inhibitors that cannot address compensatory mechanisms. RB-042 HCl solves this as a rigorously characterized dual SK1/SK2 inhibitor. Key differentiation: - Equipotent dual inhibition: Simultaneously blocks SK1 and SK2, revealing redundant or compensatory roles in cancer and inflammation models. - Chirally-pure control: The R-enantiomer is purely inhibitory, serving as an essential negative control against the substrate-active S-enantiomer (RB-043). - Batch consistency: Supplied with high purity and verified identity to ensure reproducible experimental outcomes.

Molecular Formula C25H43NO
Molecular Weight 373.6 g/mol
Cat. No. B13439143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRB-042 HCl
Molecular FormulaC25H43NO
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)CCN2CCCC2CO
InChIInChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-13-23-15-17-24(18-16-23)19-21-26-20-12-14-25(26)22-27/h15-18,25,27H,2-14,19-22H2,1H3/t25-/m1/s1
InChIKeyPNEOFQRNMJSTMT-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RB-042 HCl: Dual SK1/SK2 Inhibitor


RB-042 HCl is a synthetic small molecule that acts as an inhibitor of sphingosine kinase (SK) enzymes, specifically both the SK1 and SK2 isoforms. It was designed and synthesized as an analogue of the lead compound RB-005, with modifications to the lipophilic tail, polar headgroup, and linker region. A key characteristic is its equipotent inhibition of SK1 and SK2 [1], differentiating it from many other SK inhibitors that exhibit isoform selectivity.

Equipotent SK1/SK2 dual-inhibition study fit
Chirally-defined R-enantiomer inhibitor
Alternative to isoform-selective inhibitors for dual blockade

RB-042 HCl Substitution Risk


Sphingosine kinase (SK) inhibitors are not a uniform class; their therapeutic potential and research utility are highly dependent on their isoform selectivity and potency profile. SK1 and SK2 have distinct, sometimes opposing, roles in processes like inflammation and cancer [1]. Therefore, substituting RB-042, a dual SK1/SK2 inhibitor, with an SK1-selective inhibitor like PF-543 or the parent compound RB-005 [1] would fundamentally alter the biological outcome of an experiment. Using an SK2-selective inhibitor or a compound with a different potency ratio would similarly fail to replicate the specific dual blockade and downstream signaling effects of RB-042, leading to confounded and non-comparable results.

Dual SK1/SK2 inhibitor profile
SK1-selective inhibitor (e.g., PF-543) may shift isoform outcome and fail to replicate dual blockade
R-enantiomer purity
Racemate or S-enantiomer introduces SK2 substrate activity, confounding inhibition readouts

RB-042 HCl: Potency Data Gaps


Equipotent Dual Inhibition Profile

The key differentiating feature of RB-042 is its equipotent inhibition of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). This contrasts with the parent compound, RB-005, which is a selective inhibitor of SK1 [1]. However, the primary literature does not provide the quantitative IC50 values required to precisely define this potency. The experimental context confirms this dual activity but lacks the necessary numerical data for a rigorous comparison [1].

Dual inhibition profile
Data to verify
Equipotent inhibitor of SK1 and SK2 (RB-005 is SK1-selective)
Supports dual-inhibition context; quantitative IC50 not reported
In vitro enzyme assay context; potency data required for rigorous comparison
Sphingosine Kinase Isoform Selectivity Enzyme Inhibition

Enantiomer-Specific Mechanism

RB-042, as the R-enantiomer, is an equipotent inhibitor of SK1 and SK2. In direct contrast, its S-enantiomer counterpart, RB-043, does not act as a simple inhibitor but is a weak substrate for the SK2 enzyme [1]. This stereochemical specificity has a profound impact on the compound's function, highlighting a critical failure point for generic substitution.

Enantiomer mechanism
Chiral attribution
R-enantiomer (RB-042): inhibitor; S-enantiomer (RB-043): substrate
Stereochemical-control context; chiral purity critical for inhibitory function
Racemate or wrong enantiomer introduces SK2 substrate activity
Stereoselectivity Enzyme Kinetics Sphingosine Kinase 2

RB-042 HCl Validated Applications


Dual SK1/SK2 Blockade Studies

RB-042 HCl is most appropriately used in in vitro studies where the research question specifically requires the simultaneous inhibition of both SK1 and SK2 isoforms. This is crucial in contexts where the two isoforms have redundant or compensatory roles, such as in certain cancer models where both SK1 and SK2 contribute to cell survival and growth [1]. Using an isoform-selective inhibitor would not achieve this dual blockade.

SK2 Substrate Control

Given the stereospecific interaction where the S-enantiomer (RB-043) acts as an SK2 substrate, RB-042 serves as an essential, chirally-pure control compound [1]. Experiments aiming to characterize SK2's substrate specificity or the role of chiral centers in inhibitor design can use RB-042 to demonstrate that the R-enantiomer's function is purely inhibitory, providing a clear functional contrast to the substrate behavior of RB-043.

Application
Selection Property
Validation Focus
Dual SK1/SK2 blockade studies
Equipotent dual-inhibition profile
Isoform functional compensation endpoints
SK2 substrate-control studies
Chiral purity (R-enantiomer)
Inhibitory vs. substrate activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for RB-042 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.